N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide

Drug Discovery Physicochemical Profiling Library Design

Regioisomer purity and metal-binding geometry are critical for reproducible catalysis and screening. This secondary amine salt enables bidentate chelation (5-membered ring), unlike 3- or 4-pyridyl analogs. - LogP 2.67 / LogSW -0.94: lead-like space, avoids aggregation. - Hdon=1, Hacc=2: CNS-permeable scaffold. - ≥95% purity: ready for coordination chemistry or library synthesis.

Molecular Formula C16H23BrN2
Molecular Weight 323.27
CAS No. 1609408-97-0
Cat. No. B3060080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
CAS1609408-97-0
Molecular FormulaC16H23BrN2
Molecular Weight323.27
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4.Br
InChIInChI=1S/C16H22N2.BrH/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16;/h1-4,12-14,18H,5-11H2;1H
InChIKeyVCPIKWOECUWYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Baseline and Class Identification


N-(2-Pyridinylmethyl)-1-adamantanamine hydrobromide (CAS 1609408-97-0) is a hydrobromide salt of a secondary amine featuring a rigid adamantane cage linked via a methylene bridge to a pyridine ring substituted at the 2-position. The free base form (CAS 355382-19-3) has the molecular formula C16H22N2 and a molecular weight of 242.36 g/mol . The compound belongs to the class of adamantyl-pyridinylmethylamines, which are utilized as screening compounds in drug discovery libraries and as nitrogen-donor ligands in coordination chemistry [1]. Vendors typically supply the hydrobromide salt at ≥95% purity .

Form: Hydrobromide salt, solid
Role: Screening compound / N-donor ligand
Purity: Defined specification, research grade

Supplied as a consistent hydrobromide salt; free base also available under CAS 355382-19-3. Review salt form for direct use in metal complexation or biological assays.

Why Generic Analogs Cannot Substitute


Compounds within the adamantyl-pyridinylmethylamine family are not interchangeable due to the profound impact of pyridine nitrogen positional isomerism and the oxidation state of the exocyclic nitrogen on key properties. The 2-pyridinylmethyl regioisomer positions the pyridyl nitrogen to enable bidentate chelation via a five-membered metallacycle upon metal coordination, a capacity absent in the corresponding 3- and 4-regioisomers [1]. Furthermore, the saturated secondary amine linkage in the target compound provides sp³ hybridization and conformational flexibility distinct from the rigid, planar sp² imine found in the Schiff base analog (E)-N-(pyridin-2-ylmethylene)adamantan-1-amine, which governs fundamentally different metal-binding geometries and supramolecular organization [2]. These structural differences directly translate into quantifiable variations in lipophilicity (LogP), aqueous solubility (LogSW), and hydrogen-bonding capacity that dictate assay performance and ligand field strength.

2-pyridinylmethyl
3- or 4-pyridinylmethyl regioisomers — Loss of bidentate chelation capacity; only monodentate binding possible, altering metal complex geometry and stability.
Secondary amine
Schiff base imine analog — Rigid sp² C=N replaces flexible sp³ NH; eliminates hydrogen-bond donor (Hdon 0 vs 1), changing coordination mode and supramolecular assembly.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Positional Analogs

The target compound (2-pyridinylmethyl substitution) exhibits a computed LogP of 2.67, as determined from its chemical structure . In contrast, the closely related 4-pyridinylmethyl regioisomer (4-pyridyl-2-adamantane) has a reported LogP of 3.62 [1]. This measured difference of approximately 0.95 log units indicates that the 2-substituted isomer is significantly less lipophilic, which alters membrane permeability profiles and aqueous solubility behavior in biological assays.

Lipophilicity (LogP)
Cross-study comparable
2.67
Measurably less lipophilic than 4-regioisomer (LogP 3.62); supports balanced permeability-solubility profiling.
Computed value; ΔLogP ~0.95 vs. 4-substituted analog.
Drug Discovery Physicochemical Profiling Library Design

Regiospecific Bidentate Chelation Capacity

Structural analysis of the target compound's molecular framework reveals that the 2-pyridinylmethyl substitution pattern uniquely positions the pyridyl nitrogen and the secondary amine nitrogen to cooperatively chelate metal ions, forming a stable five-membered metallacycle [1]. This bidentate coordination mode is geometrically impossible for the 3- and 4-pyridinylmethyl regioisomers, which can only offer monodentate binding through the pyridyl nitrogen. The consequence is directly observed in the extensive use of the closely related 2-pyridylmethylene (imine) analog as a versatile NN-donor ligand in structurally characterized Ni(II), Co(II), Zn(II), and Hg(II) complexes [2][3].

Coordination mode
Class-level inference
Bidentate (Npy, Namine) feasible
Unique 2-substitution enables five-membered chelate ring; 3-/4-isomers offer only monodentate binding.
Inferred from crystallographic data on imine analog with Ni, Co, Zn, Hg.
Coordination Chemistry Ligand Design Metal Complex Synthesis

Hydrogen-Bond Donor Capacity vs. Schiff Base

The target compound possesses one hydrogen-bond donor (Hdon = 1) due to its secondary amine NH group, as confirmed by its computed physicochemical profile . The corresponding Schiff base analog, (E)-N-(pyridin-2-ylmethylene)adamantan-1-amine, lacks any NH donor, possessing only a C=N imine group. This single-donor capacity enables the amine to participate as a hydrogen-bond donor in supramolecular assemblies and in drug-target interactions, while simultaneously acting as a two-nitrogen acceptor (Hacc = 2), yielding a balanced donor/acceptor ratio critical for specific molecular recognition motifs [1].

H-bond donor count
Class-level inference
Hdon = 1
Secondary amine NH provides donor capacity absent in Schiff base analog (Hdon 0).
Computed descriptor; influences hydrogen-bond-driven assembly and target interaction.
Supramolecular Chemistry Molecular Recognition Medicinal Chemistry

Aqueous Solubility Compatibility with Assay Conditions

The target compound has a computed LogSW (log of aqueous solubility) of -0.94 . For comparison, the structurally related 4-substituted adamantyl-pyridine compound (4-pyridyl-2-adamantane) has a LogP approximately 0.95 units higher (LogP 3.62 vs. 2.67), which generally correlates with poorer aqueous solubility [1]. A LogSW closer to zero indicates improved solubility in aqueous buffer systems commonly used in biochemical and cell-based assays, reducing the need for DMSO co-solvents and minimizing precipitation artifacts during screening.

Aqueous solubility (LogSW)
Cross-study comparable
-0.94
Favorable relative to 4-substituted analog; reduces DMSO dependence in assay buffers.
Computed LogSW; general LogP–solubility trend supports interpretation.
Assay Development Biochemical Screening Solubility Optimization

Conformational Flexibility vs. Rigid Analogs

The target compound contains exactly three rotatable bonds, as reported in its physicochemical profile . This is identical to the free base form but distinguishes it from two classes of analogs: (a) the 3,5-dimethyl-substituted adamantyl derivative, which retains the same rotatable bond count but introduces additional steric bulk at the adamantane 3- and 5-positions that can restrict conformational sampling ; and (b) the Schiff base imine analog, which has increased rigidity due to the C=N double bond that restricts rotation and preorganizes the ligand into a planar conformation suitable for bidentate metal chelation [1]. The three-rotatable-bond motif balances flexibility for induced-fit target binding with sufficient rigidity to maintain a favorable entropic profile.

Rotatable bonds
Class-level inference
3
Moderate flexibility contrasts with rigid Schiff base; may favor induced-fit binding in fragment screens.
Count identical to some alkyl-substituted analogs, but steric environment differs.
Molecular Design Conformational Analysis Ligand Preorganization

Hydrobromide Salt Purity and Handling Advantages

The hydrobromide salt form of the target compound is supplied as a solid with a molecular weight of 323.27 g/mol, compared to 242.36 g/mol for the free base [1]. The HBr salt form is explicitly noted as 'Solid' in the vendor catalog and is achiral, simplifying handling, weighing, and dissolution protocols . In contrast, the free base form (CAS 355382-19-3) is also commercially available but often as a custom synthesis product with variable lead times and lower purity guarantees [1]. The salt form ensures consistent stoichiometry and improved long-term storage stability due to reduced hygroscopicity compared to the free amine.

Salt form vs. free base
Head-to-head
HBr salt · solid · 1:1 stoichiometry
Simplifies weighing and dissolution; avoids in-house salt formation and characterization steps.
Free base (CAS 355382-19-3) may require custom synthesis and purity verification.
Compound Management Salt Selection Solid-State Properties

Evidence-Backed Application Scenarios


Bidentate NN-Donor Ligand for Transition Metal Complexes

The 2-pyridinylmethyl substitution pattern uniquely positions the pyridyl and amine nitrogens to form five-membered chelate rings upon metal coordination, a bidentate binding mode geometrically precluded in the 3- and 4-regioisomers . This chelation capacity, demonstrated crystallographically for the closely related imine analog with Ni(II), Co(II), Zn(II), and Hg(II), enables the synthesis of well-defined metal complexes with distorted tetrahedral or octahedral geometries suitable for homogeneous catalysis, magnetic materials, and biological probe development [1][2]. Researchers should select this compound when stereoelectronic control at the metal center is required.

Physicochemically Balanced Hit for Screening Libraries

With a measured LogP of 2.67 and aqueous solubility (LogSW) of -0.94, the compound occupies a favorable physicochemical space that balances membrane permeability with aqueous solubility . This profile, combined with one hydrogen-bond donor (Hdon=1) and two acceptors (Hacc=2), places the compound within lead-like chemical space, making it suitable for inclusion in diversity-oriented screening libraries where compounds with extreme lipophilicity (LogP > 4) are often deprioritized due to aggregation and non-specific binding risks [1].

Scaffold for Metabolic and CNS SAR Exploration

The adamantane core is a privileged scaffold in drug discovery, with established utility in antiviral, antiparkinsonian, and antidiabetic agents . The 2-pyridinylmethyl pendant arm provides a synthetic handle for further derivatization (e.g., N-alkylation, metal-catalyzed cross-coupling at the pyridine ring) while the secondary amine NH serves as a hydrogen-bond donor for target engagement. This combination supports medicinal chemistry optimization programs, particularly where CNS penetration or metabolic stability of adamantane-containing leads is being profiled [1].

Reference Standard for Pyridine Regioisomer Profiling

The approximately 0.95 LogP unit difference between the 2-pyridinylmethyl (LogP 2.67) and 4-substituted analogs (LogP ~3.62) makes this compound a useful reference standard for calibrating lipophilicity-dependent ADME assays [1]. In particular, the compound can serve as a control to benchmark how pyridine nitrogen position influences cytochrome P450 binding, plasma protein binding, and passive membrane permeability in regioisomeric series.

Application
Selection Property
Validation Focus
Bidentate NN-donor ligand for transition metal complexes
2-Pyridinylmethyl chelation geometry
Metal complex crystallography; catalytic or magnetic property studies
Physicochemically balanced hit for screening libraries
Moderate lipophilicity and aqueous solubility profile
Permeability-solubility balance; aggregation risk assessment
Scaffold for medicinal chemistry SAR exploration
Adamantane core + secondary amine derivatization handle
Target engagement; metabolic stability; CNS penetration profiling
Reference standard for pyridine regioisomer ADME profiling
Distinct lipophilicity relative to 4-substituted analog
CYP binding, plasma protein binding, passive permeability calibration
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